molecular formula C12H10N2O2 B2748774 N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 1183836-98-7

N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide

Cat. No.: B2748774
CAS No.: 1183836-98-7
M. Wt: 214.224
InChI Key: RLEXRUUTZBBICP-UHFFFAOYSA-N
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Description

N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide is a compound that features an oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the attachment of the phenyl and prop-2-enamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the phenyl and prop-2-enamide groups through various coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .

Scientific Research Applications

N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring and phenyl group can participate in binding interactions, while the prop-2-enamide group may influence the compound’s overall activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide is unique due to its specific combination of the oxazole ring, phenyl group, and prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-12(15)14-10-5-3-9(4-6-10)11-7-13-8-16-11/h2-8H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEXRUUTZBBICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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